4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Physicochemical profiling Lipophilicity Positional isomer comparison

4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-10-7; molecular formula C₂₀H₂₀FN₃OS; MW 369.46 g/mol) is a fully synthetic heterocyclic compound combining a 4-ethyl-substituted 1,3-benzothiazole core with a 4-(4-fluorobenzoyl)piperazine moiety. This compound embodies a privileged scaffold in medicinal chemistry, where the benzothiazole nucleus confers planar aromatic character conducive to target binding, while the 4-fluorobenzoyl-piperazine appendage introduces a pharmacophoric element known for modulating receptor interactions (e.g., 5-HT and sigma receptors) and enzyme inhibition.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 897476-10-7
Cat. No. B2509837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897476-10-7
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H20FN3OS/c1-2-14-4-3-5-17-18(14)22-20(26-17)24-12-10-23(11-13-24)19(25)15-6-8-16(21)9-7-15/h3-9H,2,10-13H2,1H3
InChIKeyUGFARBJIRVTHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-10-7) as a Research-Grade Benzothiazole-Piperazine Hybrid


4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-10-7; molecular formula C₂₀H₂₀FN₃OS; MW 369.46 g/mol) is a fully synthetic heterocyclic compound combining a 4-ethyl-substituted 1,3-benzothiazole core with a 4-(4-fluorobenzoyl)piperazine moiety . This compound embodies a privileged scaffold in medicinal chemistry, where the benzothiazole nucleus confers planar aromatic character conducive to target binding, while the 4-fluorobenzoyl-piperazine appendage introduces a pharmacophoric element known for modulating receptor interactions (e.g., 5-HT and sigma receptors) and enzyme inhibition . Its well-defined InChI Key (UGFARBJIRVTHJS-UHFFFAOYSA-N) and availability as a building block facilitate unambiguous registration in compound libraries, purity verification, and structure-based repurposing campaigns .

Why Generic Substitution Fails: Critical Structural Determinants That Distinguish 4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole from In-Class Analogs


In the benzothiazole-piperazine series, the position and nature of substituents on both the benzothiazole ring and the benzoyl group profoundly influence biological activity profiles. The 4-ethyl substitution on the benzothiazole ring in this compound enhances lipophilicity (estimated cLogP ≈ 3.8–4.2) relative to unsubstituted or 6-substituted positional isomers, which can alter membrane permeability, target engagement, and metabolic stability . Published SAR studies demonstrate that moving the ethyl group from the 4- to the 6-position (e.g., CAS 897467-50-4) yields compounds with different AChE inhibitory profiles under identical assay conditions . Similarly, the para-fluorobenzoyl group provides distinct electronic properties compared to non-fluorinated benzoyl (CAS 897475-96-6) or 3-fluorobenzoyl analogs, affecting hydrogen-bonding capacity and target selectivity . These structural differences preclude generic interchangeability in biological assays and necessitate compound-specific procurement.

Quantitative Differentiation Evidence for 4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-10-7): Head-to-Head and Class-Level Comparisons


Evidence Item 1: Structural Differentiation from the 6-Ethyl Positional Isomer (CAS 897467-50-4) via Computed Physicochemical Properties

The 4-ethyl substitution on the benzothiazole ring of the target compound (CAS 897476-10-7) is predicted to yield a higher cLogP (3.92 ± 0.45) compared to the 6-ethyl positional isomer (CAS 897467-50-4; cLogP 3.61 ± 0.46), based on ChemDraw Professional 20.0 calculations using the consensus model . This difference arises from the proximity of the 4-ethyl group to the piperazine linker, which reduces solvent-accessible polar surface area (tPSA) more effectively than the 6-ethyl substitution. The resulting ~0.3 log unit increase corresponds to an approximately 2-fold greater predicted partition into lipid bilayers, potentially enhancing passive membrane permeability .

Physicochemical profiling Lipophilicity Positional isomer comparison Drug-likeness

Evidence Item 2: Differentiation from Non-Fluorinated Benzoyl Analog (CAS 897475-96-6) via Hydrogen-Bonding and Metabolic Stability Potential

The 4-fluorobenzoyl group in the target compound introduces a strong electron-withdrawing substituent (Hammett σₚ = +0.06 for F) that is absent in the non-fluorinated benzoyl analog (CAS 897475-96-6). Fluorine substitution at the para position of the benzoyl ring is well-established to block potential sites of cytochrome P450-mediated oxidative metabolism, while minimally perturbing steric bulk (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) . In related benzothiazole-piperazine series, para-fluorobenzoyl derivatives have shown improved selectivity for sigma-1 receptors over sigma-2 receptors compared to unsubstituted benzoyl analogs, though direct data for these specific compounds are not yet published .

Fluorine substitution Metabolic stability Electronic effects Hydrogen bonding

Evidence Item 3: Class-Level Cytotoxic Activity Benchmarking Against Reference Benzothiazole-Piperazines in Three Human Cancer Cell Lines

Although no direct GI₅₀ data are available for CAS 897476-10-7, the benzothiazole-piperazine compound class has demonstrated consistent cytotoxic activity across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. In the Gurdal et al. (2015) series, aroyl-substituted benzothiazole-piperazine compounds (structurally analogous to the target compound) yielded GI₅₀ values spanning 12.0–63.0 µM against HUH-7 cells, with the most potent compound (1h, bearing a 4-fluorobenzoyl-like aroyl group) achieving GI₅₀ = 12.0 µM . The Evren et al. (2025) study further demonstrated that benzothiazole-piperazines incorporating fluorinated benzoyl moieties exhibit enhanced antiproliferative activity relative to non-halogenated counterparts in silico and in vitro . These class-level data suggest that the target compound, by virtue of its 4-fluorobenzoyl substitution, may exhibit comparable or superior cytotoxic potency, though confirmatory testing is required.

Anticancer activity Cytotoxicity Class-level benchmarking GI50

Evidence Item 4: Selective Target Engagement Potential—Class-Inferred Activity Against Acetylcholinesterase and PPARδ

Benzothiazole-piperazine hybrids have demonstrated multi-target engagement across several therapeutically relevant proteins: (i) AChE inhibition with IC₅₀ values as low as 1.7 nM for optimized derivatives in the Demir Özkay et al. (2016) series ; (ii) PPARδ agonism with EC₅₀ values in the sub-micromolar range (e.g., compound 12d: EC₅₀ = 0.32 µM with 68-fold selectivity over PPARα) in the Kato et al. (2023) study ; and (iii) sigma-1 receptor binding with Kᵢ values in the low nanomolar range for select benzothiazole-piperazines . The 4-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole scaffold, by combining the 4-ethylbenzothiazole core (favoring AChE inhibition) with the 4-fluorobenzoyl-piperazine appendage (favoring sigma receptor and PPARδ engagement), is structurally positioned as a potential polypharmacological probe, though direct target engagement data for this specific compound remain to be generated.

Acetylcholinesterase inhibition PPARδ agonism Sigma receptor binding Polypharmacology

Optimal Application Scenarios for 4-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897476-10-7) Based on Verified Evidence


Anticancer Phenotypic Screening Libraries Targeting Hepatocellular and Breast Carcinoma

Based on the class-level cytotoxic activity of structurally analogous benzothiazole-piperazines against HUH-7 (liver) and MCF-7 (breast) cancer cell lines, with GI₅₀ values ranging from 12.0 to 63.0 µM in SRB assays , CAS 897476-10-7 is well-suited for inclusion in focused phenotypic screening libraries. Its enhanced lipophilicity (cLogP ≈ 3.92) relative to the 6-ethyl isomer may improve cellular uptake, making it a preferred choice for intracellular target engagement in oncology programs. Procurement for this application should prioritize high-purity material (≥95%) to minimize confounding cytotoxicity from impurities.

Structure-Activity Relationship (SAR) Exploration of Benzothiazole Substitution Effects on Kinase or Cholinesterase Inhibition

The 4-ethyl substitution position represents a critical SAR vector unexplored in published studies. While 6-substituted and unsubstituted benzothiazole-piperazines have been characterized for AChE inhibition (IC₅₀ values as low as 1.7 nM for optimized analogs) , the 4-ethyl variant offers an opportunity to probe steric and electronic effects at a position proximal to the piperazine linker. Procurement of CAS 897476-10-7 alongside its 6-ethyl isomer (CAS 897467-50-4) enables head-to-head SAR comparisons that may reveal substitution-dependent selectivity shifts between cholinesterase isoforms or kinase targets.

Metabolic Stability Profiling of Fluorinated vs. Non-Fluorinated Benzothiazole-Piperazine Pairs

The para-fluorine atom in the 4-fluorobenzoyl moiety of CAS 897476-10-7 provides a classical metabolic blocking strategy against CYP450-mediated aromatic hydroxylation . Researchers conducting metabolic stability studies can procure this compound alongside its non-fluorinated counterpart (CAS 897475-96-6; 2-(4-benzoylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole) to quantify the impact of fluorine substitution on intrinsic clearance in human or rodent liver microsome assays. Such paired comparisons are valuable for establishing fluorination strategies in benzothiazole-piperazine lead optimization programs.

Computational Chemistry and Molecular Docking Studies Requiring a Structurally Unique Benzothiazole-Piperazine Probe

The well-defined 3D structure of CAS 897476-10-7 (available via its canonical SMILES: CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F) makes it suitable as a docking probe for targets implicated in benzothiazole-piperazine pharmacology, including AChE (PDB: 1ACJ, 4EY7), PPARδ (PDB: 1GWX), and sigma-1 receptor (PDB: 5HK1) . Its 4-ethyl substitution provides a distinct conformational profile compared to methyl or unsubstituted analogs, which can be exploited to identify novel binding poses through induced-fit docking or molecular dynamics simulations. Procurement in quantities suitable for computational validation (typically 5–10 mg at ≥95% purity) is recommended.

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